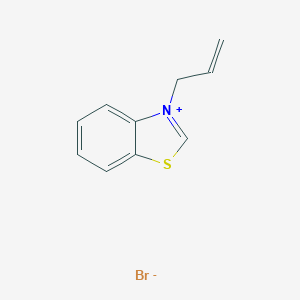

N-Allylbenzothiazolium Bromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Allylbenzothiazolium Bromide can be synthesized through the reaction of 2-lithiobenzothiazole with allyl bromide. The reaction typically involves the use of a tungsten(0) complex and occurs in a solvent such as tetrahydrofuran (THF) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4). The resulting polybrominated mixtures are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Analyse Chemischer Reaktionen

Types of Reactions: N-Allylbenzothiazolium Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-allylbenzothiazole derivative .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Allylbenzothiazolium bromide, known chemically as 3-Allylbenzo[d]thiazol-3-ium bromide, has the molecular formula and a molecular weight of 256.16 g/mol. The compound features a benzothiazolium core that contributes to its chemical reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique allyl group enhances its reactivity, making it suitable for diverse synthetic transformations.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reacts with nitroalkenes to form functionalized benzo[d]pyrrolo[2,1-b]thiazoles | 75-90 |

| N-Acylation | Acts as an acylating agent in the formation of N-acyl derivatives | 80-95 |

| Luminescent Sensors | Utilized in the development of sensors for detecting pollutants | >90 |

These reactions demonstrate the compound's utility in creating complex molecular architectures that are valuable in pharmaceuticals and materials science.

Biological Applications

The antimicrobial properties of this compound make it a candidate for biological studies. Research has shown its effectiveness against various pathogens, indicating potential therapeutic applications.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, highlighting its potential as an antimicrobial agent .

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating various diseases. Its derivatives have shown promise in anti-inflammatory and anti-tumor activities.

Table 2: Therapeutic Potential of Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(4-Methylphenyl)benzothiazolium bromide | Antitumor | |

| Benzothiazole derivatives | Antimicrobial | |

| Benzothiazole-based compounds | Antidiabetic |

Research continues to explore these derivatives for their pharmacological properties, which could lead to new drug developments.

Materials Science

In materials science, this compound has been utilized in the synthesis of metal-organic frameworks (MOFs) that exhibit luminescent properties. These materials have applications in gas storage and sensing technologies.

Case Study: MOF Development

The functionalization of NU-1000 with benzothiazolium salts resulted in materials capable of adsorbing carbon dioxide while also serving as luminescent sensors for anions such as cyanide and thiocyanate . This dual functionality showcases the compound's versatility in advanced material applications.

Wirkmechanismus

The mechanism of action of N-Allylbenzothiazolium Bromide involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound targets specific molecular pathways, including those involved in cell wall synthesis and membrane integrity .

Vergleich Mit ähnlichen Verbindungen

- N-Methylbenzothiazolium Bromide

- N-Ethylbenzothiazolium Bromide

- N-Propylbenzothiazolium Bromide

Comparison: N-Allylbenzothiazolium Bromide is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Biologische Aktivität

N-Allylbenzothiazolium bromide is a compound belonging to the class of benzothiazolium salts, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its antibacterial, antifungal, and plant growth regulatory properties.

Chemical Structure and Synthesis

This compound can be synthesized through the alkylation of benzothiazole with allyl bromide. The reaction typically involves the use of a suitable base to facilitate the formation of the benzothiazolium salt. The structural integrity and purity of the compound can be confirmed using spectroscopic methods such as UV-Vis and IR spectroscopy.

Biological Activity Overview

1. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. Research indicates that it has a pronounced effect on strains such as Staphylococcus aureus, including antibiotic-resistant variants. In contrast, its activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is minimal or nonexistent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 ng/cm³ |

| Escherichia coli | No inhibition observed |

| Pseudomonas aeruginosa | No inhibition observed |

2. Antifungal Activity

The compound also demonstrates antifungal activity against various fungal strains. Studies have shown that it inhibits the growth of fungi such as Candida pseudotropicalis and Penicillium funiculosum. The effectiveness varies with concentration, indicating a dose-dependent relationship.

| Fungal Strain | Inhibition Concentration |

|---|---|

| Candida pseudotropicalis | Effective at 100 µg/ml |

| Penicillium funiculosum | Effective at 50 µg/ml |

3. Plant Growth Regulation

This compound has been identified as a potential plant growth regulator. Its effects on plant cells include both stimulation and inhibition of growth, depending on the concentration used. At lower concentrations, it promotes cell division and chlorophyll synthesis in plants like Euglena gracilis, while higher concentrations can inhibit these processes.

| Concentration (mol/dm³) | Growth Effect |

|---|---|

| 16.51% stimulation | |

| 53.03% inhibition |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated that at concentrations above 200 ng/cm³, it effectively inhibited the growth of Staphylococcus aureus, while showing no effect on gram-negative strains.

Case Study 2: Antifungal Activity Assessment

Another study evaluated the antifungal properties of this compound against common pathogenic fungi. The compound showed promising results, particularly against Candida pseudotropicalis, where significant growth inhibition was observed at concentrations starting from 50 µg/ml.

The biological activity of this compound is attributed to its ability to interact with cellular membranes and disrupt metabolic processes in microorganisms. The exact mechanism remains an area for further research but is believed to involve interference with cell wall synthesis in bacteria and fungal cells.

Eigenschaften

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936901 | |

| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16407-55-9 | |

| Record name | Benzothiazolium, 3-allyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights does the research paper provide regarding the impact of substituents on the spectroscopic properties of N-Allylbenzothiazolium Bromide derivatives?

A1: The research paper investigates the UV-Vis and fluorescence spectra of 2-[2-(4-cyclaminophenyl)ethen-1-yl]benzothiazoles and their this compound counterparts []. While the paper doesn't directly focus on this compound itself, it explores how incorporating this moiety, along with other substituents, influences the photophysical properties of the studied compounds. The study observes that both the solvent polarity and the nature of the substituents on the benzothiazole ring significantly affect the absorption and emission characteristics. This suggests that modifications to the this compound structure can be used to fine-tune its optical properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.